2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of cyclopropylamine with thiocarbohydrazide under acidic conditions to form 5-cyclopropyl-1,3,4-thiadiazole . This intermediate is then reacted with 4-piperidinemethanol and 3-methylpyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various pharmacological effects. For instance, it may inhibit specific enzymes or receptors involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- 2-Amino-1,3,4-thiadiazole
- 1,3,4-Thiadiazole derivatives
Uniqueness
Compared to other thiadiazole derivatives, 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine stands out due to its unique combination of the thiadiazole ring with piperidine and pyridine moieties.
Properties
Molecular Formula |
C17H22N4OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H22N4OS/c1-12-3-2-8-18-15(12)22-11-13-6-9-21(10-7-13)17-20-19-16(23-17)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3 |
InChI Key |
PWQFTTKVROWGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.